molecular formula C14H13N3OS B276138 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B276138
M. Wt: 271.34 g/mol
InChI Key: BMFVXOJBWQQXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as FPPTC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In anti-inflammatory and anti-cancer studies, 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). In plant growth studies, 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to enhance the activity of antioxidant enzymes and stimulate the production of plant growth hormones.
Biochemical and Physiological Effects:
3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have various biochemical and physiological effects. In anti-inflammatory and anti-cancer studies, 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to reduce the production of inflammatory cytokines and inhibit the growth and metastasis of cancer cells. In plant growth studies, 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to enhance photosynthesis, increase chlorophyll content, and improve plant growth and yield.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its high purity and stability. 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to be stable under various conditions and can be easily synthesized in large quantities. However, one limitation of using 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its limited solubility in water, which can affect its bioavailability and activity.

Future Directions

There are several future directions for the scientific research of 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. In medicine, further studies are needed to elucidate the mechanism of action of 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and its potential use as a therapeutic agent for various diseases. In agriculture, further studies are needed to optimize the use of 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide as a plant growth enhancer and pest/disease protector. In material science, further studies are needed to explore the potential use of 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide as a corrosion inhibitor for various metals and alloys.
In conclusion, 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves the reaction of 2-furyl hydrazine and benzoyl isothiocyanate in the presence of a base. 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action involves the inhibition of specific enzymes or proteins, and it has been shown to have various biochemical and physiological effects. Although there are limitations to using 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments, it has several advantages such as its high purity and stability. There are several future directions for the scientific research of 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves the reaction of 2-furyl hydrazine and benzoyl isothiocyanate in the presence of a base. The reaction yields 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide as a white solid with a melting point of 193-195°C. The synthesis method has been optimized to obtain high yields of 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with purity suitable for scientific research.

Scientific Research Applications

3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, 3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential use as a corrosion inhibitor.

properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C14H13N3OS/c15-14(19)17-12(10-5-2-1-3-6-10)9-11(16-17)13-7-4-8-18-13/h1-8,12H,9H2,(H2,15,19)

InChI Key

BMFVXOJBWQQXPO-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CO2)C(=S)N)C3=CC=CC=C3

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=S)N)C3=CC=CC=C3

Origin of Product

United States

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